Oleic acid, cobalt salt

Vue d'ensemble

Description

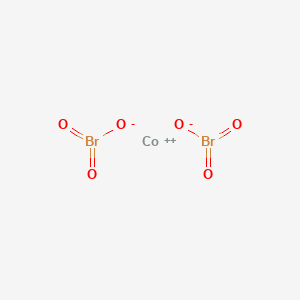

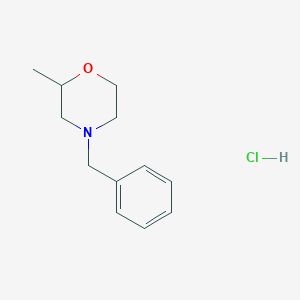

Oleic acid, cobalt salt, also known as cobalt oleate, is an organometallic compound with the formula Co(C18H33O2)2 . When cobalt oleate is added to non-polar solvents, the viscosity rapidly increases, and then continues increasing over time. This unusual viscosity effect is caused by the formation of a weak coordination complex with the solvent molecules .

Synthesis Analysis

Cobalt oleate can be synthesized through various methods. One method involves the catalytic transfer hydrogenation (CTH) of unsaturated fatty acids to fatty alcohols with sustainable isopropanol as a hydrogen donor . Another method involves the addition of a mixture of NABH4 and ethanol to a solution of cobalt acetate, ethanol, and oleic acid in a drop-like manner, at room temperature .Molecular Structure Analysis

The molecular structure of oleic acid, cobalt salt consists of cobalt ions coordinated with oleic acid molecules . The exact structure can depend on the synthesis method and conditions .Chemical Reactions Analysis

Oleic acid, cobalt salt can participate in various chemical reactions. For instance, it can undergo catalytic transfer hydrogenation to produce octadecanol . It can also react with Co oxides to form a polymer protection layer .Physical And Chemical Properties Analysis

The physical and chemical properties of oleic acid, cobalt salt can vary depending on its synthesis method and conditions. For instance, when oleic acid is introduced, it could react with Co oxides to form a polymer protection layer adsorbing on Co films .Applications De Recherche Scientifique

Metal Soaps and Cultural Heritage Studies

Metal soaps, the organic salts resulting from the interaction of fatty acids and metal cations, arouse interest in the scientific field because of their versatility in a great range of chemical applications . Oleic acid, cobalt salt is one such metal soap. These soaps have been found in archaeological and ethnographic artefacts to fine art objects . They can form on composite objects made of different materials such as wood, leather and fatty-acid-containing materials (e.g., waxes), in the presence of metal, metal alloys or pigments .

Cosmetics, Paints, and Coatings

Metal soaps, including oleic acid, cobalt salt, are commonly used in cosmetics, paints, and coatings . Their unique physico-chemical properties make them suitable for these applications .

Synthesis of Cobalt Nanoparticles

Oleic acid is the most commonly used stabilizing agent for cobalt nanoparticles . These nanoparticles have exceptional catalytic, magnetic, electronic, and chemical properties . The nano size and developed surface open a wide range of applications of cobalt nanoparticles in various fields .

Biomedical Applications

Cobalt nanoparticles, stabilized with oleic acid, have found applications in biomedicine . Their unique properties make them suitable for use as cytostatic agents against cancer, theranostic and diagnostic agents, and contrast agents in magnetic resonance imaging and photoacoustic methods .

Water Purification

Cobalt nanoparticles, synthesized using oleic acid, can also be used for water purification . Their unique properties allow them to effectively remove contaminants from water .

Microelectronics

Due to their unique electronic properties, cobalt nanoparticles synthesized with oleic acid have found applications in the field of microelectronics .

Safety and Hazards

Orientations Futures

The future directions for research on oleic acid, cobalt salt could involve exploring its potential applications in various fields. For instance, cobalt nanoparticles, which can be synthesized using oleic acid, cobalt salt, have potential applications in biomedicine, water purification, and as contrast agents in magnetic resonance imaging .

Mécanisme D'action

- By deacetylating PGC1α through PKA-dependent activation of the SIRT1-PGC1α complex, oleic acid enhances FAO, promoting efficient energy production .

- Oleic acid cobalt salt interacts with Co oxides, forming a protective polymer layer on Co films. This layer inhibits excessive Co corrosion .

- In terms of cellular function, oleic acid modulates E-selectin and sICAM expression, which helps regulate endothelial function and inflammation .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propriétés

IUPAC Name |

cobalt(2+);(Z)-octadec-9-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+2/b10-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNMVERPBFAOPL-KVVVOXFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

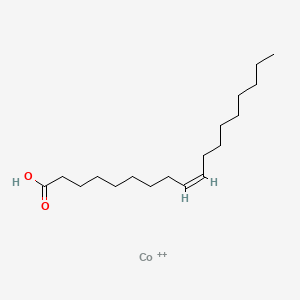

CCCCCCCCC=CCCCCCCCC(=O)O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34CoO2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Oleic acid, cobalt salt | |

CAS RN |

14666-94-5 | |

| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014666945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)

![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)